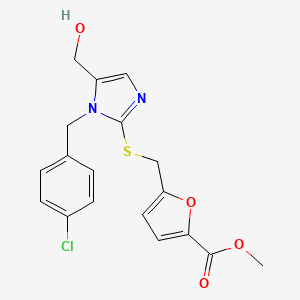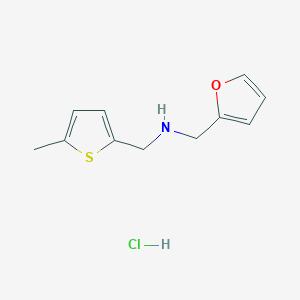
3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two methoxy groups at the 3 and 4 positions .
Physical And Chemical Properties Analysis
The molecular weight of “3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” is 328.39 g/mol. Other computed properties include a XLogP3-AA of 5.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, an exact mass of 404.11946368 g/mol, a monoisotopic mass of 404.11946368 g/mol, a topological polar surface area of 88.7 Ų, a heavy atom count of 29, and a complexity of 554 .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
- A study conducted by Yakan et al. (2020) synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, which exhibited significant antioxidant and antibacterial activities. These compounds were effective in free radical scavenging and metal chelating activity, with one specific benzamide compound showing notable metal chelate activity. The compounds also demonstrated growth inhibitory activity against various bacteria (Yakan et al., 2020).
Anticancer Activity
- The research by Waghmare et al. (2013) involved synthesizing novel heterocyclic compounds, including derivatives of benzothiazole. These compounds exhibited remarkable in-vitro anticancer activity against various human cancer cell lines, highlighting their potential in cancer treatment (Waghmare et al., 2013).
Antihyperglycemic Agents
- A study by Nomura et al. (1999) identified certain benzamide derivatives as potential antidiabetic agents. One of the compounds, KRP-297, was indicated as a promising drug candidate for treating diabetes mellitus (Nomura et al., 1999).
Antimicrobial Activity
- Abbas et al. (2014) conducted a study on benzothiazoles, demonstrating their potent antimicrobial properties. Various derivatives were synthesized, which were then screened for antimicrobial activity (Abbas et al., 2014).
Anti-Fibrosis Drug Potential
- Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which showed potential as an oral anti-fibrotic drug. This inhibitor demonstrated significant suppression of renal and hepatic fibrosis and exerted anti-metastatic effects on a breast cancer-bearing mice model (Kim et al., 2008).
Corrosion Inhibition
- Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect on steel corrosion inhibition in a hydrochloric acid solution. These inhibitors showed superior stability and higher efficiency compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-6-12-15(8-10)23-17(18-12)19-16(20)11-5-7-13(21-2)14(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRJVFMZHJYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea](/img/structure/B2652862.png)
![4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol](/img/structure/B2652863.png)
![2-imino-N,1-bis(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2652866.png)
![Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate](/img/structure/B2652867.png)

![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652873.png)
![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)



